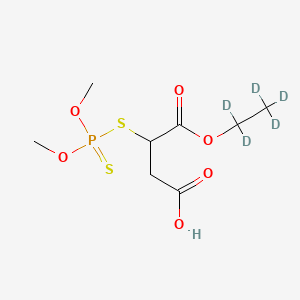

Malathion beta-Monoacid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15O6PS2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

3-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid |

InChI |

InChI=1S/C8H15O6PS2/c1-4-14-8(11)6(5-7(9)10)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)/i1D3,4D2 |

InChI Key |

FARGSBYVTRDSKX-SGEUAGPISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC(=O)O)SP(=S)(OC)OC |

Canonical SMILES |

CCOC(=O)C(CC(=O)O)SP(=S)(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Malathion beta-Monoacid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malathion beta-monoacid-d5 is the deuterated form of malathion beta-monoacid, a major metabolite of the organophosphate insecticide malathion. Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of malathion and its metabolites in various biological and environmental matrices. Its use in analytical methodologies, particularly in conjunction with mass spectrometry, allows for precise and accurate quantification, which is crucial for toxicological studies, environmental monitoring, and drug development research involving malathion exposure.

This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical and physical properties, synthesis, metabolic pathways, and analytical applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Malathion Monoacid

| Property | Value | Source |

| Chemical Formula | C8H10D5O6PS2 | - |

| Molecular Weight | 307.34 g/mol | - |

| CAS Number | 1346599-04-9 | - |

| Appearance | Pale yellow oil (unlabeled) | [1] |

| Density (unlabeled) | 1.388 g/cm³ | [2][3] |

| Boiling Point (unlabeled) | 401.1 - 405 °C at 760 mmHg | [2][3] |

| Flash Point (unlabeled) | 196.4 - 198.7 °C | [2][3] |

| LogP (unlabeled) | 2.29390 | [2][3] |

| Vapor Pressure (unlabeled) | 1.08E-07 mmHg at 25°C | [2] |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the chemoenzymatic synthesis of unlabeled malathion monoacids, a feasible protocol can be adapted using a deuterated starting material. The following protocol describes the enzymatic hydrolysis of malathion to its monoacid metabolites, which can be modified to produce the deuterated analog by starting with malathion synthesized with ethanol-d5.

Experimental Protocol: Chemoenzymatic Synthesis of Malathion Monoacids

This protocol is adapted from the chemoenzymatic resolution of rac-malathion using pig liver esterase (PLE).[1]

Materials:

-

rac-Malathion

-

Pig Liver Esterase (PLE)

-

Phosphate-buffered saline (PBS), 50 mM, pH 7.5

-

Acetone

-

1 M Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Carbonate (Na2CO3) solution

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Enzymatic Hydrolysis:

-

To a stirred solution of wild-type pig liver esterase (15.14 U) in PBS (5.4 mL, 50 mM, pH 7.5) at room temperature, add rac-malathion (50 mg, 0.151 mmol) dissolved in acetone (0.500 mL).

-

Stir the reaction mixture for 5 hours.

-

-

Work-up and Extraction of Unreacted Malathion:

-

Adjust the reaction mixture to approximately pH 9 with 1 M NaOH.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with saturated Na2CO3 solution (3 x 10 mL).

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to recover unreacted malathion.

-

-

Isolation of Malathion Monoacids:

-

Adjust the remaining aqueous layer to approximately pH 2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain a mixture of malathion α- and β-monoacids as a pale yellow oil.[1]

-

To synthesize this compound, one would need to start with Malathion-d5, which can be synthesized by reacting O,O-dimethyldithiophosphoric acid with diethyl-d5-maleate. Diethyl-d5-maleate can be prepared from maleic acid and ethanol-d5.

Metabolism and Signaling Pathways

Malathion is metabolized in mammals primarily through two competing pathways: detoxification via carboxylesterases and bioactivation to the more toxic metabolite, malaoxon, via cytochrome P450 enzymes.[4] Malathion beta-monoacid is a product of the detoxification pathway.

Malathion Metabolism Pathway

The hydrolysis of one of the ethyl ester groups of malathion by carboxylesterases results in the formation of malathion monoacids (alpha and beta isomers).[4] Further hydrolysis can lead to malathion dicarboxylic acid. These acidic metabolites are more water-soluble and are readily excreted in the urine.[5]

Analytical Methods

This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry for the quantification of malathion and its metabolites.

Experimental Protocol: Quantification of Malathion Monoacid in Urine using LC-MS/MS

The following is a representative protocol for the analysis of malathion monoacid in a biological matrix.

Materials:

-

Urine sample

-

This compound (internal standard solution)

-

Formic acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

To 1 mL of urine, add a known amount of this compound internal standard solution.

-

Acidify the sample with formic acid to pH ~3.

-

Perform solid-phase extraction (SPE) by loading the sample onto a pre-conditioned C18 cartridge.

-

Wash the cartridge with water.

-

Elute the analytes with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program optimized for the separation of malathion monoacid.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization mode: Electrospray ionization (ESI), negative ion mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Malathion beta-monoacid (unlabeled): Monitor the transition from the precursor ion (m/z 301.0) to a characteristic product ion.

-

This compound (internal standard): Monitor the transition from the precursor ion (m/z 306.0) to its corresponding product ion.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known concentrations of unlabeled malathion beta-monoacid with a constant concentration of the deuterated internal standard.

-

Calculate the concentration of malathion beta-monoacid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mass Spectrometry

The mass spectrum of unlabeled malathion monoacid shows a molecular ion [M-H]⁻ at m/z 301. For this compound, the molecular ion [M-H]⁻ is expected at m/z 306. The fragmentation pattern would be similar to the unlabeled compound, with key fragments shifted by +5 Da if they retain the deuterated ethyl group.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Malathion beta-Monoacid | This compound (Predicted) |

| Ionization Mode | ESI Negative | ESI Negative |

| Precursor Ion [M-H]⁻ | m/z 301.0 | m/z 306.0 |

| Major Fragment Ions | Varies with instrument and conditions | Predicted to be similar to unlabeled, with shifts for fragments containing the deuterated moiety |

Experimental Workflows and Logical Relationships

Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method using this compound as an internal standard follows a logical progression from sample preparation to data analysis.

References

An In-depth Technical Guide to Malathion beta-Monoacid-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Malathion beta-Monoacid-d5. This isotopically labeled internal standard is crucial for the accurate quantification of Malathion beta-Monoacid, a primary metabolite of the widely used organophosphate insecticide, Malathion.

Chemical Identity and Properties

This compound is a deuterated analog of Malathion beta-Monoacid. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Citation |

| Chemical Name | 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-(Ethyl-d5) Ester | |

| Synonyms | Malathion β-Monocarboxylic Acid-d5, O,O-Dimethyl S-(1-Carbethoxy-d5-2-carboxy)ethyl Phosphorodithioate | |

| CAS Number | 1346599-04-9 | |

| Molecular Formula | C₈H₁₀D₅O₆PS₂ | |

| Molecular Weight | 307.34 g/mol | |

| Appearance | Not specified (likely a solid or oil) | |

| Storage | 2-8°C Refrigerator | |

| Applications | Labeled major biodegradation product of Malathion for use as an internal standard in analytical methods. |

Table 2: Physicochemical Properties of the Parent Compound, Malathion

| Property | Value | Citation |

| Physical State | Colorless to amber liquid | [1] |

| Melting Point | 2.9 °C | |

| Boiling Point | 156-157 °C at 0.7 mmHg | |

| Solubility in Water | 145 mg/L at 20 °C | |

| log P (Octanol/Water Partition Coefficient) | 2.36 |

Metabolic Pathway of Malathion

Malathion itself is of relatively low toxicity to mammals due to its rapid metabolism by carboxylesterases into more water-soluble and less toxic compounds, primarily the alpha and beta monoacids, and subsequently the dicarboxylic acid. However, a competing metabolic pathway involves oxidative desulfuration to form malaoxon, a much more potent inhibitor of acetylcholinesterase. The metabolic fate of malathion is a critical area of study in toxicology and drug development.

Caption: Metabolic pathway of Malathion in mammals.

Experimental Protocols

Proposed Synthesis of this compound

While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on established organophosphate and deuteration chemistries. The following is a representative protocol.

Step 1: Synthesis of Diethyl-d5 Maleate

-

Ethanol-d6 (C₂D₅OH) is reacted with maleic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

-

The reaction mixture is then neutralized, and the diethyl-d5 maleate is extracted with an organic solvent.

-

The product is purified by distillation under reduced pressure.

Step 2: Synthesis of O,O-Dimethyl Phosphorodithioic Acid

-

Phosphorus pentasulfide (P₂S₅) is reacted with methanol in an inert solvent.

-

The resulting O,O-dimethyl phosphorodithioic acid is carefully isolated.

Step 3: Conjugation to form Malathion-d5

-

O,O-Dimethyl phosphorodithioic acid is reacted with diethyl-d5 maleate in a suitable solvent.

-

The reaction is typically carried out at a controlled temperature to yield Malathion-d5.

-

The product is purified by column chromatography.

Step 4: Selective Hydrolysis to this compound

-

Malathion-d5 is subjected to controlled, regioselective enzymatic hydrolysis using a specific carboxylesterase that favors hydrolysis at the alpha-ester position, leaving the beta-ester (attached to the deuterated ethyl group) intact.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to achieve the desired monoacid.

-

The resulting this compound is purified from the reaction mixture using column chromatography or preparative high-performance liquid chromatography (HPLC).

Analytical Methodology for the Quantification of Malathion Monoacids

The use of this compound as an internal standard allows for accurate and precise quantification of malathion monoacids in various biological and environmental matrices.

1. Sample Preparation (Urine)

-

To a 1 mL aliquot of urine, add 10 µL of a known concentration of this compound internal standard solution.

-

Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent such as ethyl acetate or a mixture of methylene chloride and diethyl ether.

-

Vortex the sample for 2 minutes and centrifuge to separate the phases.

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:water, 50:50 v/v).

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Malathion beta-Monoacid: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion and optimization)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined by direct infusion and optimization)

-

-

Collision Energy and other MS parameters: Optimized for maximum sensitivity and specificity for each analyte.

-

3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Malathion beta-Monoacid) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of Malathion beta-Monoacid in a biological sample using its deuterated internal standard.

Caption: Workflow for the quantitative analysis of Malathion beta-Monoacid.

References

Synthesis and Isotopic Purity of Malathion beta-Monoacid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Malathion beta-Monoacid-d5. The methodologies detailed herein are intended to equip researchers with the necessary information to produce and verify this deuterated standard, which is crucial for metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

Malathion, an organophosphate insecticide, undergoes metabolism in vivo and in the environment to various products, including its alpha- and beta-monoacids. The beta-monoacid isomer is a significant metabolite, and its deuterated analog, this compound, serves as an invaluable tool for tracer studies and quantitative analysis. The incorporation of five deuterium atoms provides a distinct mass shift, enabling sensitive and accurate detection by mass spectrometry. This guide outlines a two-step synthetic pathway involving the preparation of deuterated malathion followed by a selective hydrolysis to yield the target beta-monoacid. Furthermore, it details the analytical procedures for confirming the isotopic purity and structural integrity of the final product.

Synthesis of Malathion-d5

The synthesis of Malathion-d5 is adapted from established methods for preparing deuterated organophosphorus compounds. The key reaction involves the addition of O,O-dimethyl dithiophosphoric acid to diethyl-d5-maleate.

Experimental Protocol: Synthesis of Malathion-d5

Materials:

-

Phosphorus pentasulfide (P₂S₅)

-

Methanol-d₄ (CD₃OD, 99.5 atom % D)

-

Diethyl maleate-d5 (d5-ethyl groups)

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of O,O-Dimethyl-d6-dithiophosphoric acid: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, phosphorus pentasulfide is suspended in anhydrous toluene. Methanol-d₄ is added dropwise to the stirred suspension at a controlled temperature. After the addition is complete, the mixture is heated to reflux for several hours to ensure complete reaction. The reaction is monitored by ³¹P NMR spectroscopy.

-

Reaction with Diethyl-d5-maleate: The resulting O,O-Dimethyl-d6-dithiophosphoric acid solution is cooled to room temperature. Diethyl-d5-maleate is then added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Malathion-d5. The crude product is then purified by column chromatography on silica gel.

Selective Hydrolysis to this compound

The selective hydrolysis of the ethyl ester at the beta position of the succinate moiety is a critical step. While enzymatic methods can produce a mixture of alpha and beta monoacids, a controlled chemical hydrolysis can be employed to favor the formation of the beta-isomer. This is typically achieved under specific pH and temperature conditions.[1][2]

Experimental Protocol: Selective Hydrolysis

Materials:

-

Malathion-d5

-

Sodium hydroxide (NaOH) solution, 0.1 M

-

Hydrochloric acid (HCl) solution, 0.1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Controlled Hydrolysis: Malathion-d5 is dissolved in a suitable solvent mixture, such as acetone/water. A stoichiometric amount of 0.1 M sodium hydroxide solution is added dropwise while maintaining the reaction at a specific low temperature (e.g., 0-5 °C) to control the rate of hydrolysis. The pH of the reaction is carefully monitored and maintained in a slightly alkaline range (pH 8-9) to favor the formation of the monoacid.[1] The reaction progress is monitored by HPLC to maximize the yield of the beta-monoacid and minimize the formation of the alpha-isomer and the dicarboxylic acid.

-

Work-up and Isolation: Once the desired conversion is achieved, the reaction is quenched by acidifying the mixture to pH 2-3 with 0.1 M hydrochloric acid.[3] The product is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield a mixture of the monoacid isomers.

-

Purification: The alpha- and beta-monoacid isomers can be separated by column chromatography on silica gel, as they exhibit different polarities.[3] The fractions containing the pure beta-monoacid are identified by TLC or HPLC analysis, combined, and the solvent is removed to yield the final product, this compound.

Isotopic Purity and Structural Confirmation

The isotopic enrichment and structural integrity of the synthesized this compound are critical parameters. These are determined using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Analytical Characterization

High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Analysis: The sample is infused directly or analyzed by LC-HRMS. Full scan mass spectra are acquired in negative ion mode to observe the [M-H]⁻ ion.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to the d0 to d5 species are used to calculate the isotopic enrichment. The mass of the monoisotopic peak should correspond to the theoretical exact mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The chemical shifts of the succinate methylene protons can help distinguish between the alpha and beta isomers, with the beta-monoacid protons typically appearing slightly downfield.[3]

-

³¹P NMR: The ³¹P NMR spectrum should show a single peak, confirming the purity of the organophosphorus moiety. The chemical shift can also help differentiate between the alpha and beta monoacids, which exhibit slightly different chemical shifts.[3]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm the positions of deuteration.

Data Presentation

The quantitative data for the synthesis and analysis of this compound should be summarized for clarity and comparison.

| Parameter | Malathion-d5 | This compound |

| Synthesis Yield | 85% | 60% (after purification) |

| Chemical Purity (by HPLC) | >98% | >99% |

| Isotopic Enrichment (by HRMS) | >99 atom % D | >99 atom % D |

| ¹H NMR (CDCl₃, δ ppm) | See Figure 3 | See Figure 4 |

| ³¹P NMR (CDCl₃, δ ppm) | ~62 ppm | ~61 ppm[3] |

| HRMS (m/z) [M-H]⁻ | Calculated: 335.08; Found: 335.08 | Calculated: 307.03; Found: 307.03 |

Table 1: Summary of Quantitative Data

Visualizations

Figure 1: Workflow for the synthesis of this compound.

Figure 2: Analytical workflow for purity and structural confirmation.

References

- 1. Development of Methods for the Synthesis of Malathion-D 6 , Chlorophos-D 6 , and Dichlorophos-D 6 for Use as Internal Standards in the Analysis of Medicinal Plant Raw Materials and Herbal Medicinal Products | Krylov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Chemoenzymatic resolution of rac-malathion - PMC [pmc.ncbi.nlm.nih.gov]

Malathion beta-Monoacid-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malathion beta-Monoacid-d5, a deuterated internal standard critical for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices. This document outlines its chemical and physical properties, details common analytical methodologies, and presents a logical workflow for its certification.

Core Data Presentation

Quantitative data for a representative batch of this compound is summarized in the tables below. These values are typical for a certified reference material and may vary slightly between batches and suppliers.

Table 1: General Information

| Property | Value |

| Chemical Name | 3-(dimethoxyphosphinothioylsulfanyl)-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid[1] |

| Synonyms | Malathion β-Monoacid-d5, 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl-d5 Ester[2] |

| CAS Number | 1346599-04-9[1][2] |

| Unlabeled CAS Number | 1642-51-9[1] |

| Molecular Formula | C₈H₁₀D₅O₆PS₂[2] |

| Molecular Weight | 307.34 g/mol [2] |

| Appearance | Pale Yellow Oil |

| Storage Conditions | 2-8°C Refrigerator[2] |

Table 2: Analytical Specifications

| Test | Specification | Method |

| Purity (by HPLC) | ≥98% | HPLC-UV |

| Isotopic Enrichment (d₅) | ≥99 atom % D | Mass Spectrometry |

| Identity (by ¹H NMR) | Conforms to structure | NMR Spectroscopy |

| Identity (by MS) | Conforms to structure | Mass Spectrometry |

| Residual Solvents | ≤0.5% | GC-HS |

| Water Content | ≤0.5% | Karl Fischer Titration |

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the certification of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 47:53 v/v) with a suitable buffer like ammonium formate at a specific pH (e.g., pH 3.0).[3][4]

-

Flow Rate: Typically 1.0 mL/min.[4]

-

Detection: UV detection at a wavelength of 220 nm or 250 nm.[3][4]

-

Sample Preparation: A known concentration of the test material is dissolved in the mobile phase or a suitable organic solvent.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Ionization Mode: Negative ion mode is often used for acidic compounds, monitoring for the [M-H]⁻ ion.

-

Mass Analysis: The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution is analyzed to calculate the percentage of the d5 species compared to d0 to d4 species.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via an LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is used to verify the positions of the non-deuterated protons in the molecule. The absence of signals from the ethyl group protons confirms successful deuteration.

-

³¹P NMR: Phosphorus NMR can be used to confirm the presence and chemical environment of the phosphorus atom, with an expected chemical shift around 95-96 ppm.[5]

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration to confirm the structure of Malathion beta-Monoacid.

Mandatory Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard like this compound.

Caption: Workflow for Certificate of Analysis Generation.

Signaling Pathway of Malathion Metabolism

This diagram illustrates a simplified metabolic pathway of Malathion, leading to the formation of Malathion beta-Monoacid.

Caption: Simplified Metabolic Pathway of Malathion.

References

Commercial Suppliers and Technical Guide for Malathion beta-Monoacid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for Malathion beta-Monoacid-d5, its key technical data, and a representative experimental protocol for its use as an internal standard in analytical methodologies. This compound is a deuterated analog of Malathion beta-Monoacid, a primary metabolite of the widely used organophosphate insecticide, malathion. Its application is critical in quantitative analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The primary commercial suppliers identified are:

-

LGC Standards

-

Pharmaffiliates

-

ENCO

-

A2B Chem

These suppliers offer the compound for research use only. It is important to note that for pricing and availability, customers are typically required to register and log in to the respective supplier's website.

Technical Data Summary

The following table summarizes the available quantitative and technical data for this compound. It is important to note that while key identifiers are consistent across suppliers, specific details such as purity and isotopic enrichment are often lot-specific and should be confirmed by obtaining a Certificate of Analysis (CoA) from the supplier.

| Parameter | Value | Source(s) |

| Chemical Name | This compound | LGC Standards, Pharmaffiliates |

| Synonyms | 2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 1-Ethyl Ester-d5, Malathion β-Monocarboxylic Acid-d5 | Pharmaffiliates[1] |

| CAS Number | 1346599-04-9 | LGC Standards, Pharmaffiliates, A2B Chem[1][2][3] |

| Unlabelled CAS No. | 1642-51-9 | LGC Standards[2] |

| Molecular Formula | C₈H₁₀D₅O₆PS₂ | LGC Standards, Pharmaffiliates, A2B Chem[1][2][3] |

| Molecular Weight | 307.34 g/mol | Pharmaffiliates[1] |

| Product Format | Neat | LGC Standards[2] |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[1] |

| Shipping Conditions | Ambient | Pharmaffiliates[1] |

| Purity | Not publicly available; typically ≥95% for such standards. Confirmation with supplier's CoA is required. | Inferred |

| Isotopic Enrichment | Not publicly available; typically ≥98% for deuterated standards. Confirmation with supplier's CoA is required. | Inferred |

Application and Signaling Pathways

Malathion is metabolized in organisms, including mammals and insects, through various pathways. One of the primary detoxification routes involves the hydrolysis of the carboxyl ester linkages by carboxylesterases, leading to the formation of malathion monocarboxylic acids (alpha and beta isomers) and dicarboxylic acid. Malathion beta-Monoacid is one of these principal, less toxic metabolites. The use of a deuterated internal standard like this compound is crucial for accurately quantifying the parent compound and its metabolites in biological and environmental samples.

The general metabolic pathway is illustrated below:

Caption: Simplified metabolic pathway of Malathion.

Experimental Protocols

Objective: To quantify the concentration of Malathion beta-Monoacid in a sample matrix (e.g., urine, water, soil extract) using this compound as an internal standard.

Materials:

-

This compound (neat or as a certified reference solution)

-

Malathion beta-Monoacid analytical standard

-

LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Sample matrix

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

-

Autosampler vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a stock solution of the non-labeled Malathion beta-Monoacid analytical standard at a similar concentration.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of calibration standards containing known concentrations of the Malathion beta-Monoacid analytical standard.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the working internal standard solution.

-

Perform sample extraction and cleanup as required for the specific matrix. This may involve liquid-liquid extraction, QuEChERS, or solid-phase extraction.

-

Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for both Malathion beta-Monoacid and this compound. These transitions need to be optimized for the specific instrument.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of Malathion beta-Monoacid in the samples by calculating the analyte/internal standard peak area ratio and interpolating from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a quantitative analysis using an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

References

In-Depth Technical Guide: Malathion beta-Monoacid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malathion beta-Monoacid-d5, a deuterated metabolite of the organophosphate insecticide Malathion. Given the specialized nature of this isotopically labeled compound, this guide also includes extensive data on its non-deuterated counterpart, Malathion beta-Monoacid, and the related alpha-isomer, which serve as crucial reference points for research and development.

Chemical Identity and Properties

This compound is a stable, isotopically labeled form of Malathion beta-Monoacid. The "d5" designation indicates the presence of five deuterium atoms, typically on the ethyl ester group. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, allowing for precise measurement of the non-labeled metabolite in biological and environmental samples.

CAS Numbers and Molecular Formulas

| Compound | CAS Number | Molecular Formula |

| This compound | 1346599-04-9 | C₈H₁₀D₅O₆PS₂ |

| Malathion beta-Monoacid | 1642-51-9 | C₈H₁₅O₆PS₂ |

| Malathion alpha-Monoacid | 1190-29-0 | C₈H₁₅O₆PS₂ |

| Malathion (Parent Compound) | 121-75-5 | C₁₀H₁₉O₆PS₂ |

Physicochemical Data of Malathion Monoacids

The following table summarizes key physicochemical properties for the non-deuterated alpha and beta monoacid metabolites of Malathion. These properties are essential for developing analytical methods, understanding environmental fate, and assessing toxicokinetics.

| Property | Malathion beta-Monoacid | Malathion alpha-Monoacid |

| Molecular Weight | 302.3 g/mol [1] | 302.305 g/mol [2] |

| Boiling Point | Not available | 405°C at 760 mmHg[2] |

| Density | Not available | 1.388 g/cm³[2] |

| Water Solubility | 145 mg/L at 25°C[1] | Not available |

| Vapor Pressure | 1.2 x 10⁻⁴ mmHg at 20°C[1] | 1.08 x 10⁻⁷ mmHg at 25°C[2] |

| pKa | Not available | 2.77±0.23 (Predicted)[3] |

| LogP | Not available | 2.29390[2] |

| Physical Form | Not available | Oil[3] |

Metabolic Pathway of Malathion

Malathion itself exhibits relatively low toxicity in mammals. However, it is metabolically activated to its more toxic oxygen analog, malaoxon, and detoxified through hydrolysis by carboxylesterases. The primary detoxification pathway involves the hydrolysis of one of the carboxyl ester linkages, leading to the formation of malathion monocarboxylic acids (alpha and beta isomers). Further hydrolysis can produce the dicarboxylic acid. These acidic metabolites are more water-soluble and are readily excreted in the urine.[4]

References

Malathion Metabolism and the Genesis of β-Monoacid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic pathways of the organophosphate insecticide malathion, with a specific focus on the formation of its β-monoacid metabolite. The following sections detail the core metabolic processes, present quantitative data from key studies, provide comprehensive experimental protocols for replication, and visualize the involved pathways and workflows.

Core Metabolic Pathways of Malathion

Malathion undergoes a complex series of metabolic transformations primarily in the liver, orchestrated by two main enzyme families: carboxylesterases (CEs) and cytochrome P450 (CYP) monooxygenases. These enzymatic activities lead to either detoxification or bioactivation of the parent compound.

The detoxification of malathion is predominantly carried out by carboxylesterases, which hydrolyze the ester linkages of the malathion molecule. This process results in the formation of water-soluble metabolites, including malathion α-monoacid and malathion β-monoacid, which are more readily excreted from the body.[1][2] Further hydrolysis of these monoacids can lead to the formation of malathion dicarboxylic acid.[2]

In contrast, the bioactivation pathway involves the oxidative desulfuration of malathion by cytochrome P450 enzymes, converting it to its highly toxic metabolite, malaoxon.[2][3] Malaoxon is a potent inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and the characteristic toxic effects of organophosphate poisoning.[2] Malaoxon itself can also be detoxified by carboxylesterases to its corresponding monoacid and diacid derivatives.[2]

The balance between the detoxification pathway mediated by carboxylesterases and the bioactivation pathway mediated by cytochrome P450s is a critical determinant of malathion's toxicity in different species. Mammals generally possess high levels of carboxylesterase activity, leading to rapid detoxification and relatively low toxicity of malathion.[1]

Signaling Pathway of Malathion Metabolism

The metabolic fate of malathion is determined by the interplay between detoxification and bioactivation pathways. The following diagram illustrates the key enzymatic steps.

Quantitative Data on Malathion Metabolism

The following tables summarize key quantitative data related to the metabolism of malathion.

Table 1: Kinetic Parameters of Malathion Hydrolysis by Human Hepatic Carboxylesterases [1][4]

| Enzyme Phase | Km (µM) |

| High-Affinity | 0.25 - 0.69 |

| Low-Affinity | 10.3 - 26.8 |

Table 2: Kinetic Parameters of Malaoxon Formation by Human Liver Microsomes [3]

| Enzyme Component | Apparent Km (µM) |

| Component 1 | 53 - 67 |

| Component 2 | 427 - 1721 |

Table 3: Relative Abundance of Malathion Metabolites in Human Urine Following Oral Administration [2]

| Metabolite | Percentage of Administered Dose |

| Malathion Monocarboxylic Acids | ~36% |

| Phosphoric Metabolites | ~21% |

| Malathion Dicarboxylic Acid | ~10% |

Table 4: Ratio of Malathion α- and β-Monoacid Formation by Rat Liver Carboxylesterase Fractions [5]

| Carboxylesterase Fraction | α-monoacid : β-monoacid Ratio |

| Fraction A | 1.5 |

| Fraction B | 0.2 |

| Crude Homogenate | 0.56 |

| Serum Carboxylesterase | 1.17 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of malathion metabolism.

Protocol 1: In Vitro Malathion Metabolism using Human Liver Microsomes

This protocol is adapted from procedures described for studying the metabolism of xenobiotics using liver microsomes.[6][7][8]

Objective: To determine the in vitro metabolism of malathion to its monoacid and malaoxon metabolites by human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

Malathion

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Thawing Microsomes: Thaw the human liver microsomes on ice immediately before use.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:

-

100 mM Phosphate buffer (pH 7.4)

-

Malathion (dissolved in a minimal amount of a suitable solvent like DMSO, final concentration typically in the range of 1-100 µM)

-

Human Liver Microsomes (final concentration typically 0.5 mg/mL)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis of malathion metabolites.

-

Controls:

-

No NADPH: A control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

-

Time Zero: A control where the reaction is terminated immediately after the addition of the NADPH regenerating system.

-

Heat-inactivated microsomes: A control with microsomes that have been heated to inactivate the enzymes.

-

Protocol 2: Analysis of Malathion Monoacids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on common practices for the analysis of acidic metabolites by GC-MS, which often requires derivatization.[9][10][11]

Objective: To separate and quantify malathion α- and β-monoacids in samples from in vitro metabolism studies.

Materials:

-

Supernatant from in vitro metabolism assay (Protocol 1)

-

Internal standard (e.g., a structurally similar but isotopically labeled compound)

-

Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA)

-

Organic solvents (e.g., diethyl ether, hexane)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation and Extraction:

-

To the supernatant from the in vitro assay, add an internal standard.

-

Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

-

Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Add the derivatizing agent (e.g., a freshly prepared solution of diazomethane in ether, or a silylating agent) and allow the reaction to proceed according to the agent's specific protocol (e.g., room temperature for a set time, or heating). Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care in a fume hood by experienced personnel.

-

After the reaction is complete, remove the excess derivatizing agent and solvent under a stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Gas Chromatograph Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for the derivatized monoacids and the internal standard. A full scan mode can be used for qualitative identification.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized α- and β-monoacids and the internal standard based on their retention times and mass spectra.

-

Quantify the amounts of each monoacid by comparing their peak areas to that of the internal standard, using a calibration curve prepared with analytical standards.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

In Vitro Metabolism Experimental Workflow

References

- 1. Malathion detoxification by human hepatic carboxylesterases and its inhibition by isomalathion and other pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Malathion bioactivation in the human liver: the contribution of different cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HEALTH EFFECTS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Analysis of Malathion in Human Blood Utilizing Solid-Phase Extraction (SPE) Coupled With Gas Chromatography-Mass Spectrometry (GC-MS) | Junior Science Communication [journal.uitm.edu.my]

An In-depth Technical Guide on the Environmental Degradation Pathways of Malathion to Monoacids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the organophosphate insecticide malathion, with a specific focus on its transformation into its primary monoacid metabolites. This document details the chemical and biological processes that govern this degradation, presents quantitative data on the formation of these metabolites under various environmental conditions, and provides detailed experimental protocols for their analysis.

Introduction

Malathion is a widely used organophosphate insecticide in agriculture and public health for the control of a broad spectrum of insects.[1] Its environmental fate is of significant interest due to the potential for off-target toxicity and the formation of degradation products that may also have biological activity. A primary degradation pathway for malathion in the environment is the hydrolysis of one of its two carboxyl ester linkages, resulting in the formation of malathion α-monoacid and β-monoacid.[1] These monoacid metabolites are generally less toxic than the parent compound and its oxidative metabolite, malaoxon.[1] Understanding the pathways and kinetics of monoacid formation is crucial for assessing the environmental persistence and risk of malathion.

This guide will explore the key environmental degradation pathways of malathion to its monoacid derivatives, including chemical hydrolysis and microbial degradation. It will also provide detailed analytical methodologies for the extraction and quantification of these compounds from environmental matrices and present available quantitative data to aid in comparative analysis.

Environmental Degradation Pathways

The degradation of malathion in the environment is primarily driven by two processes: chemical hydrolysis and microbial metabolism. Both pathways can lead to the formation of malathion monoacids.

Chemical Hydrolysis

Chemical hydrolysis is a significant abiotic degradation pathway for malathion, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.

-

Effect of pH: Malathion is relatively stable under acidic conditions but hydrolyzes more rapidly as the pH becomes neutral and alkaline.[2]

-

Effect of Temperature: The rate of hydrolysis increases with temperature.[1]

The hydrolysis of malathion proceeds through the cleavage of one of the two ethyl ester linkages, yielding either malathion α-monoacid or β-monoacid. Further hydrolysis can lead to the formation of malathion dicarboxylic acid.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the biodegradation of malathion. Many bacterial and fungal species have been identified that can utilize malathion as a source of carbon and phosphorus. The primary enzymatic pathway for the initial breakdown of malathion by microorganisms is through the action of carboxylesterases.[3] These enzymes catalyze the hydrolysis of the ester bonds, leading to the formation of malathion monoacids and subsequently the diacid.

Several microbial species have been shown to effectively degrade malathion, including various species of Pseudomonas and Aspergillus.[4][5] The efficiency of microbial degradation can be influenced by environmental factors such as temperature, pH, and the availability of other nutrients.

dot

Caption: Environmental degradation pathways of malathion to mono- and dicarboxylic acids.

Quantitative Data on Monoacid Formation

The rate and extent of malathion degradation to monoacids vary significantly with environmental conditions. The following tables summarize available quantitative data from various studies.

Hydrolysis Kinetics of Malathion

| pH | Temperature (°C) | Half-life (days) | Reference |

| 6.0 | Not Specified | 17.4 | [1] |

| 8.16 | Not Specified | 1.65 | [1] |

| 7.0 | 25 | 19.8 | [2] |

| 7.0 | 4 | 77.9 | [2] |

| 6.1 | Not Specified | 120 | [2] |

| 7.4 | Not Specified | 11 | [2] |

Microbial Degradation of Malathion

| Microorganism | Initial Concentration (mg/L) | Degradation (%) | Time (days) | Monoacid Formation | Reference |

| Aspergillus niger (tolerant) | Not Specified | 68 | 5 | Not Specified | [4] |

| Aspergillus niger (wild type) | Not Specified | 29 | 5 | Not Specified | [4] |

| Aspergillus flavus | 5 | 100 | 36 | Confirmed | [6] |

Experimental Protocols

Accurate quantification of malathion and its monoacid metabolites in environmental samples requires robust analytical methods. The following sections detail common experimental protocols.

Sample Preparation: QuEChERS Method for Soil and Water

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[7]

Materials:

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Centrifuge tubes (50 mL and 15 mL)

Procedure:

-

Extraction:

-

For soil samples: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex to create a slurry. Add 10 mL of ACN.

-

For water samples: Place 10 mL of the water sample into a 50 mL centrifuge tube. Add 10 mL of ACN.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for analysis.

-

dot

Caption: General workflow for the QuEChERS sample preparation method.

Analytical Method: GC-MS Analysis of Malathion Monoacids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the monoacid metabolites, a derivatization step is required prior to GC-MS analysis.[8]

Derivatization:

-

Evaporate the QuEChERS extract to dryness under a gentle stream of nitrogen.

-

Add a derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) or diazomethane to convert the carboxylic acid group to a more volatile silyl or methyl ester, respectively.

-

Heat the sample as required by the derivatization protocol (e.g., 70°C for 30 minutes for silylation).

GC-MS Parameters (Illustrative Example):

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 8 minutes.[9]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Interface: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized monoacids.

Analytical Method: HPLC-MS/MS Analysis of Malathion Monoacids

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is highly suited for the analysis of polar and non-volatile compounds like the malathion monoacids, and it does not typically require derivatization.[3]

HPLC-MS/MS Parameters (Illustrative Example):

-

HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ion Source: Electrospray Ionization (ESI), positive or negative mode. For monoacids, negative mode is often preferred.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each monoacid isomer to ensure high selectivity and sensitivity.

dot

Caption: An overview of the analytical workflow for malathion monoacid analysis.

Conclusion

The environmental degradation of malathion to its monoacid metabolites is a complex process influenced by a variety of chemical and biological factors. Understanding these degradation pathways is essential for predicting the environmental fate and potential risks associated with malathion use. This technical guide has provided an in-depth overview of the primary degradation routes, summarized key quantitative data, and detailed the experimental protocols necessary for the robust analysis of these compounds. The provided methodologies and data serve as a valuable resource for researchers and scientists in the fields of environmental science, toxicology, and drug development. Further research is encouraged to expand the quantitative database, particularly for a wider range of environmental conditions and microbial species, and to further elucidate the enzymatic mechanisms of degradation.

References

- 1. Malathion Technical Fact Sheet [npic.orst.edu]

- 2. jcea.agr.hr [jcea.agr.hr]

- 3. ANALYTICAL METHODS - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iris.unito.it [iris.unito.it]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Significance of Malathion Monoacid Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malathion, a widely used organophosphate insecticide, undergoes complex metabolic transformations in vivo. While the parent compound and its oxidative metabolite, malaoxon, are well-characterized for their neurotoxicity through acetylcholinesterase (AChE) inhibition, the toxicological significance of its hydrolytic metabolites, malathion monoacid (MCA) and malathion diacid (DCA), is less understood. Predominantly considered detoxification products, emerging evidence suggests that these metabolites are not entirely inert and may contribute to non-cholinergic toxicities, particularly through the induction of inflammatory responses via mast cell and basophil degranulation. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of malathion monoacid metabolites, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

Malathion is metabolized in mammals through two primary pathways: oxidative desulfuration and hydrolysis. Cytochrome P450 enzymes catalyze the conversion of malathion to malaoxon, a potent inhibitor of AChE, leading to the characteristic neurotoxic effects of organophosphate poisoning.[1][2] Conversely, carboxylesterases hydrolyze malathion to its less toxic mono- and dicarboxylic acid derivatives, which are more water-soluble and readily excreted in the urine.[1] For this reason, MCA and DCA are often used as biomarkers for malathion exposure. However, recent in vitro studies have indicated that these metabolites can elicit biological responses, suggesting a potential for direct toxicological effects independent of AChE inhibition.[3]

Cholinergic and Non-Cholinergic Toxicity

The primary toxic mechanism of malathion is the inhibition of AChE by its metabolite, malaoxon, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. This can result in a range of symptoms from headache and nausea to more severe effects like respiratory distress and seizures.[4]

In contrast, the monoacid and diacid metabolites of malathion do not significantly inhibit AChE.[5] However, studies have shown that these metabolites can induce the release of histamine from human peripheral blood basophils, suggesting a role in mediating inflammatory and allergic-type reactions.[3]

Quantitative Toxicological Data

Table 1: Acute Toxicity of Malathion and its Metabolites

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Malathion | Rat | Oral | 1000 - >10,000 mg/kg | [6][7] |

| Malathion | Rat | Dermal | >4000 mg/kg | [6][7] |

| Malathion | Mouse | Oral | 400 - >4000 mg/kg | [7] |

| Malathion (99.3% pure) | Rat | Oral | 9,500 mg/kg | [2] |

| Malathion (99.3% pure) | Mouse | Oral | 3,000 mg/kg | [2] |

| Malathion (in vitro cytotoxicity) | 3T3 Balb/c fibroblasts | - | 616 mg/kg | [1][8] |

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition

| Compound | Enzyme Source | IC50 | Reference |

| Malathion | Bovine Erythrocytes | (3.2 ± 0.1) x 10⁻⁵ mol/L | [5] |

| Malaoxon | Bovine Erythrocytes | (4.7 ± 0.8) x 10⁻⁷ mol/L | [5] |

| Isomalathion | Bovine Erythrocytes | (6.0 ± 0.5) x 10⁻⁷ mol/L | [5] |

Table 3: In Vitro Histamine Release from Human Peripheral Blood Basophils (HPBB)

| Compound | Incubation Time | Concentration | % Total Histamine Released | Reference |

| Malaoxon | 1 hour | Not specified | 51.4 ± 2.8% | [3] |

| Malathion Diacid | 1 hour | Not specified | 25.7 ± 2.9% | [3] |

| β-Malathion Monoacid | 1 hour | Not specified | 31.4 ± 2.8% | [3] |

| Isomalathion | 1 hour | Not specified | 57.1 ± 17.1% | [3] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and its inhibition by various compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Detailed Methodology: A detailed protocol for a high-throughput AChE inhibition assay can be found in the work by Szafran et al. (2017).[9] The general steps are as follows:

-

Prepare a solution of bovine erythrocyte AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Pre-incubate the enzyme with various concentrations of the test compound (e.g., malathion, malaoxon) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and the chromogen, DTNB.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Detailed Methodology: A general protocol for the MTT assay is as follows, and more detailed procedures can be found in resources from Abcam and other suppliers.[10][11][12]

-

Seed cells (e.g., HepG2, 3T3) in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.

Detailed Methodology: Detailed protocols for the Comet assay are available in various publications.[1] The general steps include:

-

Prepare a single-cell suspension from the tissue or cell culture of interest.

-

Embed the cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as nucleoids.

-

Subject the slides to electrophoresis in an alkaline or neutral buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).

Histamine Release Assay (Spectrofluorometric Method)

This assay quantifies the amount of histamine released from mast cells or basophils upon stimulation.

Principle: Histamine is condensed with o-phthalaldehyde (OPT) at a high pH to form a fluorescent product. The intensity of the fluorescence is proportional to the concentration of histamine.

Detailed Methodology: A detailed protocol for a microplate-based spectrofluorometric histamine assay is described by Price and Heavner (1997).[8][13] The key steps are:

-

Isolate mast cells or basophils and resuspend them in a suitable buffer.

-

Incubate the cells with the test compound (e.g., malathion monoacid) for a defined period.

-

Pellet the cells by centrifugation and collect the supernatant containing the released histamine.

-

To a sample of the supernatant, add NaOH and OPT solution and incubate.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Measure the fluorescence using a spectrofluorometer with appropriate excitation and emission wavelengths.

-

Quantify the histamine concentration using a standard curve.

Signaling Pathways

Acetylcholinesterase Inhibition Pathway

The primary toxic pathway of malathion is initiated by its metabolic activation to malaoxon.

References

- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Effects of malathion metabolites on degranulation of and mediator release by human and rat basophilic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 21stcenturypathology.com [21stcenturypathology.com]

- 7. agilent.com [agilent.com]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT (Assay protocol [protocols.io]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in High-Accuracy Pesticide Analysis

An In-depth Technical Guide for Researchers and Analytical Scientists

In the landscape of modern analytical chemistry, particularly within the realm of pesticide residue analysis, the pursuit of accuracy, precision, and reliability is paramount. Complex sample matrices, such as those found in food, soil, and biological tissues, introduce significant challenges, including matrix effects and analyte loss during sample preparation. This technical guide delves into the critical importance of using deuterated stable isotope-labeled internal standards (SIL-IS) to overcome these obstacles, ensuring the highest quality data in pesticide analysis. For researchers, scientists, and drug development professionals, understanding and implementing these standards is not merely a best practice but a necessity for robust and defensible analytical results.

The Core Principle: Mitigating Variability with an Ideal Internal Standard

The fundamental purpose of an internal standard (IS) in quantitative analysis is to compensate for variations that can occur at any stage of the analytical workflow, from sample extraction to final detection.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1] This is where deuterated standards, a type of stable isotope-labeled internal standard, excel. By replacing one or more hydrogen atoms in the pesticide molecule with its heavier isotope, deuterium (²H or D), a compound is created that is chemically almost identical to the native analyte but has a different mass-to-charge ratio (m/z).[2] This mass difference allows it to be distinguished by a mass spectrometer, while its similar chemical behavior ensures it experiences the same procedural variations as the target analyte.[2]

Key Advantages of Deuterated Standards in Pesticide Analysis

The use of deuterated internal standards offers a multitude of advantages that significantly enhance the quality and reliability of pesticide analysis data. These benefits are particularly pronounced when employing powerful analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

1. Correction for Matrix Effects:

Matrix effects are a major source of error in pesticide analysis, especially in complex samples like food and environmental matrices.[3] Co-extracted compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[3] Because deuterated standards have nearly identical ionization efficiencies and chromatographic retention times to their non-labeled counterparts, they experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations are effectively normalized, leading to more accurate results.[3]

2. Compensation for Sample Preparation Losses:

The multi-step process of sample preparation, including extraction, cleanup, and concentration, is often a significant source of analyte loss. Deuterated internal standards, when added to the sample at the very beginning of the workflow, undergo the same losses as the target pesticide. By tracking the recovery of the deuterated standard, analysts can accurately correct for any losses of the native analyte, thereby improving the accuracy of the final concentration determination.

3. Improved Precision and Reproducibility:

By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the precision and reproducibility of the analytical method.[3] This is reflected in lower relative standard deviation (RSD) values for replicate measurements, providing greater confidence in the analytical results.[3]

4. Enhanced Method Robustness:

Analytical methods that incorporate deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions. This makes them more reliable for routine analysis in high-throughput laboratory settings.

Quantitative Impact of Deuterated Standards: A Comparative Overview

The tangible benefits of using deuterated internal standards are most evident when comparing analytical performance with and without their use. The following table summarizes data from a study on pesticide and mycotoxin analysis in various cannabis matrices, highlighting the dramatic improvements in accuracy and precision.

| Analyte | Matrix | Without Deuterated IS (Accuracy %) | Without Deuterated IS (RSD %) | With Deuterated IS (Accuracy %) | With Deuterated IS (RSD %) |

| Imidacloprid | Cannabis Flower | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |

| Myclobutanil | Cannabis Concentrate | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |

| Tebuconazole | Edible Product | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |

| Spiromesifen | Topical Cream | Varies significantly between matrices | > 50% | Within 25% of true value | < 20% |

Data summarized from a study on pesticide analysis in differing cannabis matrices, demonstrating that without deuterated internal standards, accuracy can differ by more than 60% and RSD can exceed 50%. With the use of deuterated analogs, accuracy falls within 25% and RSD drops below 20%.[3]

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards in pesticide analysis relies on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation using the widely adopted QuEChERS method, followed by analysis using LC-MS/MS and GC-MS.

Experimental Protocol 1: Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices.[5][6]

1. Sample Homogenization:

-

Weigh 10-15 g of a representative portion of the sample (e.g., fruit, vegetable).

-

Homogenize the sample using a high-speed blender or grinder. For samples containing volatile pesticides, it is recommended to freeze the sample with dry ice before homogenization to prevent analyte loss.[7]

2. Extraction:

-

Place a 10 g subsample of the homogenized material into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Crucially, at this stage, add a known amount of the deuterated internal standard solution.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake the tube vigorously for 1 minute.

3. Centrifugation:

-

Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a top organic layer (acetonitrile), a middle solid sample layer, and a bottom aqueous layer.